molecular formula C24H19N5O B141644 9N-Trityl Guanine CAS No. 374678-33-8

9N-Trityl Guanine

Cat. No. B141644
M. Wt: 393.4 g/mol
InChI Key: JPRZNDHSBUBJNH-UHFFFAOYSA-N
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Description

9N-Trityl Guanine is a protected guanine . It has a molecular formula of C24H19N5O and a molecular weight of 393.44 .


Molecular Structure Analysis

The molecular structure of 9N-Trityl Guanine consists of 24 carbon atoms, 19 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom . Unfortunately, the specific structural details are not provided in the available resources.

Scientific Research Applications

  • Redox Potential Modification : Research has focused on modifying the redox potential of guanine, which is crucial in applications like electrochemical DNA-based biosensors. Substituting elements like Ag on guanine, specifically at the 9-position, successfully reduces its redox potential, a desirable outcome for certain applications (Pakiari, Dehghanpisheh, & Haghighi, 2015).

  • Inhibition of Purine Nucleoside Phosphorylase : 9N-substituted guanine derivatives have been studied as inhibitors of purine nucleoside phosphorylase, an enzyme involved in purine metabolism. This research is significant for developing drugs targeting various conditions related to purine metabolism (Halazy, Ehrhard, & Danzin, 1991).

  • Antiherpes Activity : Specific derivatives of 9N-substituted guanine have shown promise in inhibiting the replication of herpes simplex viruses. This research is important for developing new antiviral therapies (Larsson et al., 1983).

  • Radiosynthesis for PET Imaging : 9N-Trityl guanine derivatives have been used in the synthesis of radiolabeled compounds for PET imaging, particularly in gene therapy and viral infection studies. This application is crucial for non-invasive monitoring of therapeutic processes (Ponde, Dence, Schuster, & Welch, 2004).

  • DNA Interaction Studies : Research has explored the interaction of platinum(II) with guanine, particularly at the N1 and N7,N1 positions. This is significant for understanding DNA cross-linking mechanisms, which are vital in the field of medicinal chemistry (Frommer et al., 1992).

  • Photoinduced Nonadiabatic Dynamics Studies : Studies on the photoinduced nonadiabatic dynamics of guanine provide insights into the electronic relaxation processes in nucleobases, crucial for understanding DNA damage and repair mechanisms (Lan, Fabiano, & Thiel, 2009).

  • Vibrational and Optical Properties Analysis : Investigations into the vibrational and optical properties of 9N-substituted guanine molecules enhance understanding of their physical and chemical characteristics, which is valuable in material science and molecular electronics (Rajamani & Muthu, 2013).

properties

IUPAC Name

2-amino-9-trityl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRZNDHSBUBJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573856
Record name 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9N-Trityl Guanine

CAS RN

374678-33-8
Record name 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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